tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(8-chloro-1,7-naphthyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-13(2,3)19-12(18)17-9-6-8-4-5-15-11(14)10(8)16-7-9/h4-7H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBXIHXAXJZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C(=C1)C=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reactions with Boc-Anhydride
In a representative procedure, the primary amine of 8-chloro-1,7-naphthyridin-3-amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, achieving yields of 70–85%. For example, a solution of 8-chloro-1,7-naphthyridin-3-amine (1.0 equiv) and Boc₂O (1.2 equiv) in DCM, stirred for 12 hours, affords the Boc-protected product after aqueous workup and silica gel chromatography.
Direct Protection via Carbonyldiimidazole (CDI) Activation
Alternative methods employ 1,1'-carbonyldiimidazole (CDI) to activate the Boc group for coupling. This approach minimizes side reactions in sensitive substrates. A mixture of the amine, CDI (1.5 equiv), and Boc₂O (1.1 equiv) in THF is refluxed for 6 hours, followed by quenching with ammonium chloride. Purification via reverse-phase HPLC yields the product in 65–78% purity.
Construction of the 1,7-Naphthyridine Core
The 1,7-naphthyridine ring system is synthesized through cyclocondensation or transition-metal-catalyzed cross-coupling reactions.
Cyclocondensation of Aminopyridines
A common route involves the reaction of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For instance, 3-amino-6-chloropyridine reacts with ethyl acetoacetate under acidic conditions (H₂SO₄, 100°C) to form the 1,7-naphthyridine core. Subsequent chlorination at the 8-position using phosphorus oxychloride (POCl₃) introduces the chloro substituent, yielding 8-chloro-1,7-naphthyridine in 60–70% yield.
Palladium-Catalyzed Cross-Coupling
Advanced methods utilize palladium catalysts to assemble the naphthyridine skeleton. A Suzuki-Miyaura coupling between 3-bromo-8-chloro-1,7-naphthyridine and boronic esters, catalyzed by Pd(PPh₃)₄ in toluene/ethanol, achieves regioselective functionalization. This step is critical for introducing substituents prior to Boc protection.
Halogenation and Functional Group Interconversion
Directed Lithiation-Halogenation
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and THF enhance the solubility of intermediates, while ethereal solvents (e.g., diethyl ether) improve lithiation selectivity. For cyclization steps, elevated temperatures (80–100°C) in toluene or xylene drive the reaction to completion.
Purification Techniques
Reverse-phase HPLC and silica gel chromatography are indispensable for isolating high-purity tert-butyl carbamate derivatives. Gradient elution with acetonitrile/water (0.1% TFA) resolves closely related impurities, ensuring >95% purity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are particularly significant for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The reaction conditions often involve moderate temperatures and controlled environments to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines and other substituted derivatives .
Scientific Research Applications
Organic Synthesis
tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for complex molecule formation through substitution reactions and cross-coupling techniques. For example, it can be used to synthesize derivatives that exhibit enhanced biological activities or novel properties .
Medicinal Chemistry
In medicinal research, this compound has garnered attention for its potential as a building block in drug development. Its ability to interact with biological targets makes it valuable in the discovery of new pharmaceuticals. Notably, naphthyridine derivatives have been studied for their inhibitory effects on various enzymes and receptors linked to diseases such as malaria and cancer .
Case Study: Antimalarial Activity
Research has demonstrated that derivatives of naphthyridine, including those related to this compound, exhibit potent inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. A specific study highlighted that certain naphthyridine compounds showed significant reductions in parasitemia in mouse models, indicating their potential as effective antimalarial agents .
Industrial Applications
In the industrial sector, this compound is utilized for producing specialty chemicals and advanced materials. Its stability and reactivity make it suitable for synthesizing polymers and other high-performance materials. The compound's unique properties can also facilitate the development of new catalysts or additives in chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons focus on tert-butyl carbamate derivatives with chloro-substituted aromatic or heteroaromatic systems. Structural variations influence physicochemical properties, reactivity, and applications.
Table 1: Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score* | Key Features |
|---|---|---|---|---|---|
| tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate | N/A | C₁₃H₁₄ClN₃O₂ | 279.73 | 1.00 | 1,7-Naphthyridine core; 8-Cl, 3-carbamate |
| tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate | 370864-66-7 | C₁₁H₁₅ClN₂O₂ | 242.70 | 0.91 | Pyridine ring; 2-Cl, 3-methyl substituents; planar structure |
| tert-Butyl (6-chloropyridin-3-yl)carbamate | 171178-45-3 | C₁₀H₁₃ClN₂O₂ | 228.68 | 0.73 | Pyridine ring; 6-Cl substituent; reduced steric hindrance |
| tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate | 1346447-18-4 | C₁₃H₁₇ClN₂O₄ | 300.74 | 0.68 | Fused dioxane-pyridine system; 7-Cl; increased polarity |
| tert-Butyl (3-chloro-5-boronate-pyridin-2-yl)carbamate | 2716849-15-7 | C₁₄H₂₁BClN₂O₄ | 333.59 | 0.65 | Pyridine boronate ester; Suzuki coupling utility; enhanced reactivity |
*Similarity scores based on Tanimoto coefficients (0–1 scale) from structural databases .
Key Comparison Metrics
Aromatic System Differences The 1,7-naphthyridine core in the target compound provides greater π-conjugation and rigidity compared to monocyclic pyridine derivatives (e.g., 171178-45-3). This enhances stacking interactions in biological targets but may reduce solubility in aqueous media . The fused dioxane ring in 1346447-18-4 introduces two oxygen atoms, increasing polarity and hydrogen-bonding capacity, which could improve water solubility but reduce membrane permeability .
Boronate Functionalization: The boronate ester in 2716849-15-7 enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound, limiting its utility in metal-catalyzed syntheses .
Stability and Solubility
- tert-Butyl carbamates generally exhibit excellent stability under basic conditions but hydrolyze under strong acids. The naphthyridine core’s electron-deficient nature may accelerate acid-mediated degradation compared to pyridine derivatives .
- Solubility trends correlate with molecular weight and polarity. For example, 1346447-18-4 (MW 300.74) has higher aqueous solubility due to its dioxane ring, whereas the target compound is more lipophilic, favoring organic solvents like DCM or THF .
Synthetic Accessibility
- Naphthyridine synthesis typically requires multi-step cyclization, making the target compound more challenging to prepare than pyridine analogs like 171178-45-3 , which can be derived from commercial pyridine precursors .
- Steric hindrance at the 3-position of the naphthyridine complicates further functionalization compared to less hindered pyridine carbamates .
Biological Activity
tert-Butyl (8-chloro-1,7-naphthyridin-3-yl)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a tert-butyl group attached to an 8-chloro-1,7-naphthyridine moiety via a carbamate linkage. This configuration contributes to its reactivity and interaction with various biological systems.
| Property | Details |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 270.71 g/mol |
| CAS Number | 2708286-96-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt normal cellular functions, influencing pathways related to inflammation, cancer progression, and other disease states.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
- Mechanism : Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages, potentially through the inhibition of NF-kB signaling pathways.
Case Studies
-
In Vitro Study on Cancer Cell Lines
- Objective : Evaluate the cytotoxic effects on MCF-7 cells.
- Findings : Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM.
- : The compound effectively induces apoptosis in breast cancer cells.
-
Inflammation Model in Macrophages
- Objective : Assess anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages.
- Findings : The compound significantly reduced TNF-alpha and IL-6 levels.
- : It exhibits potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity |
|---|---|
| Tert-butyl carbamate | General use in organic synthesis; less specific activity |
| 8-Chloro-naphthyridine derivatives | Varied activities; some show anticancer properties |
| Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate | Potential anti-inflammatory and anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
